Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)15-9-4-3-8-14(15)16-11-29-19(24-16)25-17(26)12-6-5-7-13(10-12)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZMFBVBAZFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate, with the molecular formula and a molecular weight of 420.41 g/mol, is a compound that has garnered attention for its potential biological activities. Its structure features a thiazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Chemical Structure
The compound's structure includes:
- A thiazole ring : A five-membered heterocyclic compound containing nitrogen and sulfur.
- A trifluoromethyl group : This group enhances the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study:
In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The mechanism was primarily attributed to the induction of oxidative stress and DNA damage in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Apoptosis via ROS generation |
| HeLa (cervical cancer) | 3.8 | DNA damage and cell cycle arrest |
| A549 (lung cancer) | 4.5 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains. The presence of the thiazole moiety is often associated with enhanced antibacterial activity.
Research Findings:
A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes critical for cancer cell survival.
- Interaction with DNA : Similar compounds have been reported to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may alter key signaling pathways that regulate cell proliferation and apoptosis.
Preparation Methods
Synthetic Routes to Ethyl 2-(2-{[3-(Trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
Two-Step Synthesis via 3-(Trifluoromethyl)benzoyl Chloride Intermediate
The most well-documented method involves a two-step protocol starting with the synthesis of 3-(trifluoromethyl)benzoyl chloride, followed by amide coupling with an ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate precursor.
Step 1: Preparation of 3-(Trifluoromethyl)benzoyl Chloride
3'-(Trifluoromethyl)acetophenone is treated with disulfur dichloride (S$$2$$Cl$$2$$) and pyridine in chlorobenzene at room temperature for 2 hours. Subsequent addition of sulfuryl chloride (SO$$2$$Cl$$2$$) and heating to 132°C for 15 hours yields 3-(trifluoromethyl)benzoyl chloride with an 87% yield. The reaction mechanism proceeds via thioketone intermediate formation, followed by oxidative chlorination.
Reaction Conditions:
- Solvent: Chlorobenzene
- Reagents: S$$2$$Cl$$2$$ (2.0 mmol), SO$$2$$Cl$$2$$ (1.5 mmol), pyridine (0.15 mmol)
- Temperature: 20°C (initial), 132°C (reflux)
- Time: 17.5 hours total
Optimization and Challenges
Yield Enhancement Strategies
Structural Characterization
Data Summary Table
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
